4-methoxy-N,N-Dimethylcathinone
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Overview
Description
4-methoxy-N,N-Dimethylcathinone is a synthetic cathinone, a class of compounds known for their stimulant properties. It is structurally related to cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis). Synthetic cathinones are often referred to as “designer drugs” and have gained attention due to their psychoactive effects and potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,N-Dimethylcathinone typically involves the reaction of 4-methoxyphenylacetone with dimethylamine under reductive amination conditions. The process can be summarized as follows:
Starting Material: 4-methoxyphenylacetone
Reagent: Dimethylamine
Catalyst: Reducing agent such as sodium cyanoborohydride or hydrogen with a palladium catalyst
Solvent: Methanol or ethanol
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: To ensure consistent production and quality control.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N,N-Dimethylcathinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N,N-dimethylphenethylamine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-methoxy-N,N-Dimethylcathinone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its potential therapeutic applications and toxicological profile.
Industry: Utilized in the development of new psychoactive substances and forensic toxicology
Mechanism of Action
The mechanism of action of 4-methoxy-N,N-Dimethylcathinone involves its interaction with monoamine transporters in the brain. It primarily acts as a:
Dopamine Reuptake Inhibitor: Increases dopamine levels in the synaptic cleft, leading to enhanced stimulation.
Serotonin and Norepinephrine Reuptake Inhibitor: Similar effects on serotonin and norepinephrine, contributing to its psychoactive properties.
Comparison with Similar Compounds
Similar Compounds
Mephedrone (4-methylmethcathinone): Similar stimulant effects but differs by the presence of a methyl group instead of a methoxy group.
Methylone (3,4-methylenedioxy-N-methylcathinone): Contains a methylenedioxy group, leading to different psychoactive effects.
Methcathinone: Lacks the methoxy group, resulting in different pharmacological properties.
Uniqueness
4-methoxy-N,N-Dimethylcathinone is unique due to its specific substitution pattern, which influences its interaction with monoamine transporters and its overall pharmacological profile .
Properties
CAS No. |
91564-39-5 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-9(13(2)3)12(14)10-5-7-11(15-4)8-6-10/h5-9H,1-4H3 |
InChI Key |
LODCRGDBFNUJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)N(C)C |
Origin of Product |
United States |
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